molecular formula C12H11BrO4 B14199982 Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate CAS No. 916263-90-6

Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate

Cat. No.: B14199982
CAS No.: 916263-90-6
M. Wt: 299.12 g/mol
InChI Key: UIQDMJHESRQVEP-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a bromophenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate typically involves the esterification of 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The bromophenyl group can interact with aromatic binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Methyl 2-(hydroxy)-3-(2-bromophenyl)prop-2-enoate
  • Methyl 2-(acetyloxy)-3-(4-bromophenyl)prop-2-enoate
  • Methyl 2-(acetyloxy)-3-(2-chlorophenyl)prop-2-enoate

Comparison: Methyl 2-(acetyloxy)-3-(2-bromophenyl)prop-2-enoate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct chemical and biological properties, making it valuable for targeted applications.

Properties

CAS No.

916263-90-6

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

methyl 2-acetyloxy-3-(2-bromophenyl)prop-2-enoate

InChI

InChI=1S/C12H11BrO4/c1-8(14)17-11(12(15)16-2)7-9-5-3-4-6-10(9)13/h3-7H,1-2H3

InChI Key

UIQDMJHESRQVEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=CC1=CC=CC=C1Br)C(=O)OC

Origin of Product

United States

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